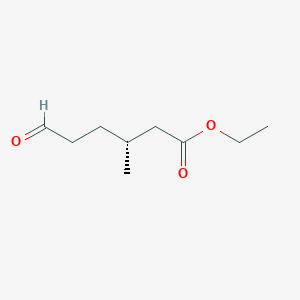
1-Hexadecyl-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecyl-2,3-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a hexadecyl group (a 16-carbon alkyl chain) and two methyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,3-dimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of an alkyl halide (such as hexadecyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to facilitate the alkylation of 2,3-dimethylbenzene (xylene).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale Friedel-Crafts alkylation reactors, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexadecyl-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium on carbon, Pd/C) can be used.
Substitution: Halogens (such as bromine, Br₂) or nitrating agents (such as nitric acid, HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, leveraging its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism by which 1-Hexadecyl-2,3-dimethylbenzene exerts its effects depends on its chemical interactions. For example, in electrophilic aromatic substitution reactions, the benzene ring’s π-electrons interact with electrophiles, forming a positively charged intermediate (arenium ion) that stabilizes through resonance before losing a proton to regenerate the aromatic system .
Comparación Con Compuestos Similares
1-Hexadecylbenzene: Lacks the two methyl groups, making it less sterically hindered.
2,3-Dimethylbenzene (Xylene): Lacks the hexadecyl group, making it less hydrophobic.
1-Hexadecyl-4-methylbenzene: Has a different substitution pattern, affecting its reactivity and physical properties.
Propiedades
Número CAS |
83803-58-1 |
|---|---|
Fórmula molecular |
C24H42 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
1-hexadecyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C24H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21-18-19-22(2)23(24)3/h18-19,21H,4-17,20H2,1-3H3 |
Clave InChI |
UHLXFCJOJNFYRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=CC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)
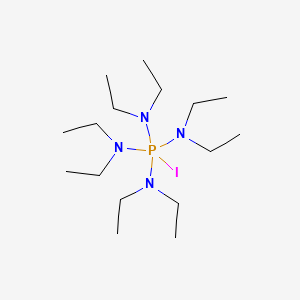
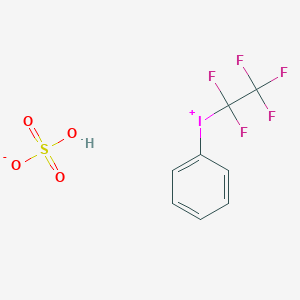
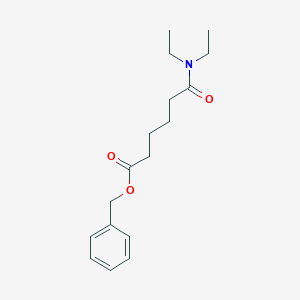
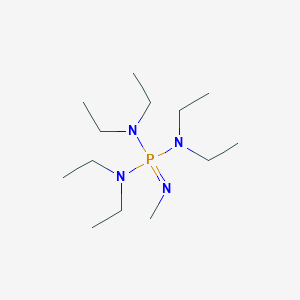
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)
